
"CAS number 131819-23-3 properties and
structure"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
trans,trans-4'-Propyl-4-(3,4,5-

trifluorophenyl)bicyclohexyl

Cat. No.: B180125 Get Quote

In-Depth Technical Guide: CAS Number 131819-
23-3
An Examination of the Properties, Structure, and Synthesis of trans-4-(3,4,5-Trifluorophenyl)-

trans-4'-propylbicyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction
CAS number 131819-23-3 identifies the chemical compound trans-4-(3,4,5-Trifluorophenyl)-

trans-4'-propylbicyclohexane. This molecule is a notable member of the liquid crystal monomer

(LCM) family, a class of compounds integral to the manufacturing of liquid crystal displays

(LCDs). Its unique chemical structure, featuring a fluorinated phenyl ring coupled with a

bicyclohexane moiety, imparts specific physicochemical properties that are desirable for liquid

crystal applications. Beyond its industrial relevance, this compound is also of growing interest

in environmental science and toxicology as an emerging persistent organic pollutant. This

technical guide provides a comprehensive overview of the available data on its structure,

properties, and analytical methodologies.

Chemical Structure and Identification
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The structure of CAS 131819-23-3 is characterized by a central bicyclohexane core with two

substituents in a trans configuration relative to each other across the two rings. One substituent

is a 3,4,5-trifluorophenyl group, and the other is a propyl group.

Molecular Structure:

Caption: 2D Chemical Structure of trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 131819-23-3

IUPAC Name
1,2,3-Trifluoro-5-[(1s,1's,4r,4'r)-4'-propyl-1,1'-

bi(cyclohexan)-4-yl]benzene

Synonyms
trans,trans-4'-Propyl-4-(3,4,5-

trifluorophenyl)bicyclohexyl

Molecular Formula C₂₁H₂₉F₃

Molecular Weight 338.46 g/mol

Physicochemical Properties
Detailed experimental data on the physicochemical properties of CAS 131819-23-3 are not

readily available in public literature. The data presented below is a combination of information

from commercial suppliers and predicted values for structurally similar compounds.

Table 2: Physicochemical Data
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Property Value Source/Note

Physical State
White to almost white powder

or crystal
Commercial Suppliers

Purity ≥97% or ≥98% (by GC) Commercial Suppliers

Melting Point 71 °C

Data for a structurally similar

compound (trans,trans-4-(4-

Fluorophenyl)-4'-

propylbicyclohexyl)

Boiling Point 438.894 °C at 760 mmHg

Predicted for a related

compound (3,4,5-

Trifluorophenyl trans,trans-4'-

propylbicyclohexyl-4-

carboxylate)

Density 1.137 g/cm³

Predicted for a related

compound (3,4,5-

Trifluorophenyl trans,trans-4'-

propylbicyclohexyl-4-

carboxylate)

Solubility

Expected to be soluble in

organic solvents, poorly

soluble in water.

General property of similar

fluorinated organic

compounds.

Synthesis and Analysis
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of CAS 131819-23-3 is not

explicitly described in readily accessible scientific literature. However, the synthesis of similar

fluorinated bicyclohexane liquid crystals generally involves multi-step organic chemistry

procedures. A plausible synthetic pathway could involve the coupling of a Grignard reagent

derived from a protected 4-propylcyclohexyl bromide with a fluorinated cyclohexanone

derivative, followed by dehydration and reduction steps.

A general workflow for the synthesis of related compounds is outlined below.
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Click to download full resolution via product page

Caption: General synthetic workflow for fluorinated bicyclohexane liquid crystals.

Analytical Methods
The analysis of CAS 131819-23-3, particularly in environmental and biological matrices, is

typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: General GC-MS Analysis of Liquid Crystal Monomers

Sample Preparation:

Solid Samples (e.g., dust, sediment): Extraction is commonly performed using an organic

solvent mixture (e.g., hexane/dichloromethane) with methods such as ultrasonic extraction

or Soxhlet extraction. The extract is then concentrated and may require a clean-up step

using solid-phase extraction (SPE) with silica or Florisil to remove interfering compounds.

Liquid Samples (e.g., water, plasma): Liquid-liquid extraction with a non-polar solvent or

solid-phase extraction using a C18 or similar cartridge is employed to isolate the analyte.

GC-MS Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic

compounds (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: A temperature gradient is used to separate the components

of the mixture. A typical program might start at a low temperature (e.g., 60°C), ramp up to

a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.

Injector: Splitless injection is often used for trace analysis to maximize the transfer of the

analyte to the column.
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Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis,

selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by

monitoring characteristic fragment ions of the target compound.

Spectroscopic Data:

Specific NMR, IR, and mass spectra for CAS 131819-23-3 are not publicly available. However,

based on its structure, the following characteristic signals would be expected:

¹H NMR: Signals in the aliphatic region (0.8-2.5 ppm) corresponding to the propyl and

bicyclohexane protons. Aromatic signals in the downfield region (6.5-7.5 ppm) corresponding

to the trifluorophenyl protons.

¹³C NMR: Multiple signals in the aliphatic region for the propyl and bicyclohexane carbons.

Aromatic carbons would appear further downfield, with the carbon atoms bonded to fluorine

showing characteristic splitting patterns.

¹⁹F NMR: Signals corresponding to the three fluorine atoms on the phenyl ring.

IR Spectroscopy: Characteristic C-H stretching vibrations for the aliphatic groups, C=C

stretching for the aromatic ring, and strong C-F stretching bands.

Mass Spectrometry: A molecular ion peak at m/z 338. The fragmentation pattern would likely

involve the loss of the propyl group and fragmentation of the bicyclohexane rings.

Biological Activity and Toxicology
There is limited specific toxicological data available for CAS 131819-23-3. However, as a

fluorinated organic compound and a member of the LCM class, it is under scrutiny for its

potential environmental persistence, bioaccumulation, and toxicity.

Studies on other fluorinated LCMs have suggested potential for adverse health effects. For

instance, some LCMs have been shown to cause developmental and reproductive toxicity in

animal studies. The trifluorophenyl moiety is a common feature in various biologically active

compounds, and its presence can influence metabolic stability and interactions with biological

targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A 28-day repeated dose oral toxicity study in rats has been conducted for this compound,

suggesting that some level of toxicological assessment has been performed, though the

detailed results are not widely published.

The potential for these compounds to act as endocrine disruptors or to have other long-term

health effects is an area of active research.
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Caption: Relationship between structure, application, and environmental concerns.

Conclusion
CAS 131819-23-3, or trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane, is a

significant compound in the field of liquid crystal technology. Its specific molecular architecture

provides the necessary properties for its application in LCDs. However, the very stability that

makes it useful also contributes to its potential as a persistent environmental contaminant.

While general analytical methods exist for its detection, a significant data gap remains

concerning its specific physicochemical properties, detailed toxicological profile, and
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mechanisms of biological action. Further research is imperative to fully understand the

environmental fate and potential health risks associated with this and other related liquid crystal

monomers.

To cite this document: BenchChem. ["CAS number 131819-23-3 properties and structure"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180125#cas-number-131819-23-3-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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